molecular formula C24H37NO2S B12561298 7-(Dimethylamino)-4-[(dodecylsulfanyl)methyl]-2H-1-benzopyran-2-one CAS No. 183559-34-4

7-(Dimethylamino)-4-[(dodecylsulfanyl)methyl]-2H-1-benzopyran-2-one

Cat. No.: B12561298
CAS No.: 183559-34-4
M. Wt: 403.6 g/mol
InChI Key: GASAYAXTNXLGFW-UHFFFAOYSA-N
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Description

7-(Dimethylamino)-4-[(dodecylsulfanyl)methyl]-2H-1-benzopyran-2-one is a synthetic organic compound known for its unique chemical structure and properties. This compound belongs to the class of benzopyran derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Dimethylamino)-4-[(dodecylsulfanyl)methyl]-2H-1-benzopyran-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a benzopyran derivative with a dodecylsulfanyl methylating agent under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

7-(Dimethylamino)-4-[(dodecylsulfanyl)methyl]-2H-1-benzopyran-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-(Dimethylamino)-4-[(dodecylsulfanyl)methyl]-2H-1-benzopyran-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(Dimethylamino)-4-[(dodecylsulfanyl)methyl]-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Properties

CAS No.

183559-34-4

Molecular Formula

C24H37NO2S

Molecular Weight

403.6 g/mol

IUPAC Name

7-(dimethylamino)-4-(dodecylsulfanylmethyl)chromen-2-one

InChI

InChI=1S/C24H37NO2S/c1-4-5-6-7-8-9-10-11-12-13-16-28-19-20-17-24(26)27-23-18-21(25(2)3)14-15-22(20)23/h14-15,17-18H,4-13,16,19H2,1-3H3

InChI Key

GASAYAXTNXLGFW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCSCC1=CC(=O)OC2=C1C=CC(=C2)N(C)C

Origin of Product

United States

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